molecular formula C16H15ClN4OS B1365578 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 886152-78-9

1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No. B1365578
M. Wt: 346.8 g/mol
InChI Key: GSTWIOYLPUTSTR-UHFFFAOYSA-N
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Description

The compound “1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle1. The TP heterocycle is a versatile structure that has been used in various areas of drug design due to its isoelectronic nature with purines1. It has been proposed as a possible surrogate of the purine ring1. The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine1.



Synthesis Analysis

The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance2. A new heterocyclic structure was synthesized by reacting ethyl 2-(5-methyl-[1,2,4]-triazolo[1,5-a]pyrimidin-7-yl)acetate with 1-(chloromethyl)-4-vinylbenzene in the presence of KOH as a base and using acetone as solvent2.



Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas1. The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is found in natural products, such as essramycin1. Due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines1.



Chemical Reactions Analysis

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties1. The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds3.



Physical And Chemical Properties Analysis

The TP heterocycle, in spite of its relatively simple structure, has proved to be remarkably versatile1. The ring system of TPs is isoelectronic with that of purines1. The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases1.


Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Synthesis of Pyrazolo[1,5‐a]pyrimidine and 1,2,4‐Triazolo[1,5‐a]pyrimidine Derivatives :

    • Compounds with the triazolopyrimidine structure have been synthesized and shown moderate antimicrobial effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
  • Development of Diheteroaryl Thienothiophene Derivatives :

    • Research on compounds with thienothiophene and triazolopyrimidine structures, focusing on their potential in medicinal chemistry (Mabkhot et al., 2011).
  • Creation of Pyrimidine-based Heterocycles :

    • Utilizing compounds like the one for the synthesis of a range of heterocyclic compounds, underlining their versatility in chemical syntheses (Salem et al., 2021).

Biological and Medicinal Research

  • Investigation into Antimicrobial Properties :

    • Some derivatives of triazolopyrimidines have been found to exhibit antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
  • Synthesis of Compounds with Antitumor Properties :

    • Research into Platinum(IV) complexes with triazolopyrimidine derivatives has shown promising antiproliferative activity, suggesting potential use in cancer treatment (Łakomska et al., 2008).

Safety And Hazards

There is no specific information available about the safety and hazards of “1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone”. However, it’s important to handle all chemicals with appropriate safety measures.


properties

IUPAC Name

1-[2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-9-14(11(3)22)10(2)21-15(18-9)19-16(20-21)23-8-12-6-4-5-7-13(12)17/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTWIOYLPUTSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

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